Phosphorothioic acid, S-(2-ethylthioethyl) O-methyl ester, sodium salt
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Overview
Description
Phosphorothioic acid, S-(2-ethylthioethyl) O-methyl ester, sodium salt is a chemical compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties. It is commonly used in scientific research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-ethylthioethyl) O-methyl ester, sodium salt typically involves the reaction of phosphorothioic acid derivatives with appropriate alkylating agents. One common method involves the reaction of phosphorothioic acid with 2-ethylthioethanol in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(2-ethylthioethyl) O-methyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, S-(2-ethylthioethyl) O-methyl ester, sodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, S-(2-ethylthioethyl) O-methyl ester, sodium salt involves its interaction with specific molecular targets. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, S-(2-(ethylsulfonyl)ethyl) O-methyl ester
Uniqueness
Phosphorothioic acid, S-(2-ethylthioethyl) O-methyl ester, sodium salt is unique due to its specific alkylthioethyl group, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications where precise reactivity and selectivity are required.
Properties
CAS No. |
114914-81-7 |
---|---|
Molecular Formula |
C5H12NaO3PS2 |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
sodium;2-ethylsulfanylethylsulfanyl(methoxy)phosphinate |
InChI |
InChI=1S/C5H13O3PS2.Na/c1-3-10-4-5-11-9(6,7)8-2;/h3-5H2,1-2H3,(H,6,7);/q;+1/p-1 |
InChI Key |
PQKRZHIYOBFUFW-UHFFFAOYSA-M |
Canonical SMILES |
CCSCCSP(=O)([O-])OC.[Na+] |
Origin of Product |
United States |
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